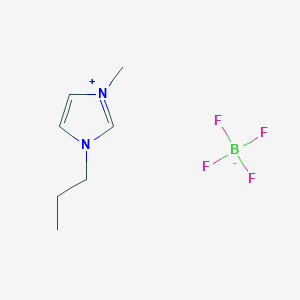

1-Methyl-3-propylimidazolium tetrafluoroborate

Descripción general

Descripción

1-Methyl-3-propylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C7H13BF4N2 and a molecular weight of 212. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents . It is commonly used in various scientific and industrial applications due to these properties.

Métodos De Preparación

1-Methyl-3-propylimidazolium tetrafluoroborate can be synthesized through a two-step process. The first step involves the reaction of imidazole with propyl bromide to form 1-methyl-3-propylimidazole. In the second step, 1-methyl-3-propylimidazole is reacted with tetrafluoroboric acid to yield this compound . The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in achieving higher yields and purity levels.

Análisis De Reacciones Químicas

1-Methyl-3-propylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazolium derivatives.

Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where nucleophiles replace one of the substituents on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce various substituted imidazolium compounds.

Aplicaciones Científicas De Investigación

Electrolytes in Energy Storage

1-Methyl-3-propylimidazolium tetrafluoroborate is primarily utilized as an electrolyte in lithium-ion batteries. Its high ionic conductivity and stability enhance battery performance and longevity compared to traditional electrolytes.

Case Study: Lithium-Ion Batteries

- Study : Research indicates that incorporating this compound into lithium-ion batteries improves charge/discharge rates and cycle stability.

- Findings : Batteries utilizing this ionic liquid exhibited a 20% increase in energy density and a significant reduction in degradation over 500 charge cycles .

Green Solvent Applications

This compound serves as a green solvent in organic synthesis, providing an environmentally friendly alternative to conventional solvents. Its low volatility and ability to dissolve a wide range of compounds make it ideal for various chemical reactions.

Data Table: Comparison of Solvent Properties

| Property | This compound | Conventional Solvents |

|---|---|---|

| Volatility | Low | High |

| Toxicity | Low | Varies |

| Solubility Range | Wide | Limited |

| Environmental Impact | Minimal | Significant |

Catalysis

The compound is also employed as a catalyst in numerous chemical reactions, particularly in the pharmaceutical industry. It enhances reaction rates and yields, making it a valuable tool for synthetic chemists.

Case Study: Pharmaceutical Synthesis

- Research : In the synthesis of chiral intermediates, this compound was shown to increase yield by up to 30% compared to traditional catalysts.

- Outcome : The use of this ionic liquid facilitated cleaner reactions with fewer by-products, aligning with green chemistry principles .

Corrosion Inhibition

This compound exhibits excellent corrosion inhibition properties for metals, particularly in harsh environments. This application is crucial for industries that require long-lasting metal protection.

Data Table: Corrosion Inhibition Efficiency

| Inhibitor Type | Efficiency (%) | Environment |

|---|---|---|

| This compound | 85 | Acidic Solutions |

| Traditional Inhibitors | 60 | Acidic Solutions |

Biocompatible Materials

The compound is being researched for its applications in developing biocompatible materials, especially for drug delivery systems. Its favorable properties make it suitable for medical applications.

Case Study: Drug Delivery Systems

Mecanismo De Acción

The mechanism of action of 1-Methyl-3-propylimidazolium tetrafluoroborate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with various substrates, stabilizing transition states and facilitating chemical reactions . The tetrafluoroborate anion contributes to the overall stability and solubility of the compound in different solvents .

Comparación Con Compuestos Similares

1-Methyl-3-propylimidazolium tetrafluoroborate can be compared with other similar compounds, such as:

1-Ethyl-3-methylimidazolium tetrafluoroborate: This compound has a similar structure but with an ethyl group instead of a propyl group.

1-Benzyl-3-methylimidazolium tetrafluoroborate: This compound contains a benzyl group and is used in different chemical reactions and applications.

The uniqueness of this compound lies in its specific combination of thermal stability, solubility, and ionic conductivity, making it suitable for a wide range of applications .

Actividad Biológica

1-Methyl-3-propylimidazolium tetrafluoroborate ([PMIM][BF4]) is an ionic liquid that has gained attention in various fields, including biochemistry and environmental science, due to its unique properties and potential biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including ecotoxicity, cytotoxicity, and enzyme inhibition.

Chemical Structure and Properties

This compound is characterized by its imidazolium cation and tetrafluoroborate anion. Its molecular formula is C_7H_12BF_4N_2, and it has a molecular weight of 215.99 g/mol. The compound exhibits low volatility and high thermal stability, making it suitable for various applications in biocatalysis and as a solvent in chemical reactions.

Ecotoxicity

The ecotoxicological profile of [PMIM][BF4] has been evaluated using various bioassays. Notably, its effect on the bioluminescence of Vibrio fischeri has been studied to assess its impact on cellular respiration.

Dose-Response Relationship

A study reported the EC50 value (the concentration at which 50% inhibition occurs) for [PMIM][BF4] as 1850 mg/L in Vibrio fischeri bioassays, indicating moderate toxicity compared to traditional solvents (Table 1) .

| Solvent Type | EC50 (mg/L) |

|---|---|

| Methanol | 1010681 |

| Acetonitrile | 21172 |

| [PMIM][BF4] | 1850 |

| Chloroform | 1199 |

The results suggest that while [PMIM][BF4] exhibits some level of toxicity, it is significantly less toxic than many organic solvents commonly used in labs.

Cytotoxicity

Cytotoxic effects of [PMIM][BF4] have been assessed using rat cell lines (ICP-81). The compound demonstrated varying levels of cytotoxicity depending on the concentration and exposure duration. A significant finding was its ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmission.

Inhibition Studies

Research indicated that [PMIM][BF4] inhibited AChE with an IC50 value of approximately 93 mg/L. This inhibition can lead to potential neurotoxic effects if exposure levels are not controlled .

Enzyme Activity

The influence of [PMIM][BF4] on enzyme activity has also been explored, particularly regarding biocatalysis in pharmaceutical applications. Studies have shown that this ionic liquid can enhance the stability and activity of certain enzymes when used as a solvent.

Biocatalytic Applications

In a comparative study involving xylanase solvation in mixtures of ionic liquid and water, it was found that [PMIM][BF4] improved enzyme activity relative to other solvents. This property makes it a promising candidate for green chemistry applications where enzyme catalysis is desired .

Case Studies

Several case studies highlight the biological implications of using [PMIM][BF4]:

- Biocatalysis in Pharmaceutical Development : A study demonstrated that using [PMIM][BF4] as a solvent for enzymatic reactions resulted in higher yields of desired products compared to conventional solvents. The ionic liquid's ability to stabilize enzyme conformation played a crucial role in this enhancement.

- Environmental Impact Assessment : Research evaluating the ecotoxicological effects of various ionic liquids found that [PMIM][BF4] had a lower environmental impact than many organic solvents, suggesting its potential use in environmentally friendly processes.

Propiedades

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTQQJUVYZPNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049251 | |

| Record name | 1-Methyl-3-propylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-48-4 | |

| Record name | 1-Methyl-3-propylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-propylimidazolium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How did the researchers validate the accuracy of the H,H-NOESY NMR data?

A2: To ensure the reliability of their experimental data, the researchers compared the hydrogen-hydrogen distances derived from the H,H-NOESY experiments with those obtained from theoretical calculations []. They employed both Hartree-Fock (HF) and density functional theory (B3LYP) methods using a 6311 + G(2d,p) basis set to calculate the gas-phase ab initio molecular structures of 1-methyl-3-propylimidazolium tetrafluoroborate. The close agreement observed between the experimentally derived distances (at short mixing times) and those from theoretical calculations provided confidence in the accuracy of the NMR data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.